N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-fluorophenyl)methanesulfonamide
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Description
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-fluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H19FN2O4S and its molecular weight is 378.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Properties
The synthesis of compounds related to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-fluorophenyl)methanesulfonamide has been explored to understand their photophysical properties and potential applications. For instance, the synthesis of dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, a novel fused oxazapolycyclic skeleton, demonstrates the versatility of similar compounds in generating strong blue emission in dichloromethane, indicating potential applications in organic light-emitting diodes (OLEDs) and as fluorescent probes (Petrovskii et al., 2017).
Photophysical Properties
The photophysical properties of compounds bearing structural similarities to this compound have been a subject of interest due to their potential applications in materials science. For example, fluorescent 2,5-dibenzoxazolylphenols and related compounds have shown excited-state intramolecular proton-transfer fluorescence, with quantum yields up to 0.48, suggesting their utility as fluorescent materials for sensing and imaging applications (Kauffman & Bajwa, 1993).
Application in Liquid Crystalline Polymers
The study of lyotropic liquid crystalline polybenzazoles and their model compounds in solutions with methanesulfonic acid revealed significant modulations in absorption and emission wavelengths by the composition of the copolymer. This research suggests the potential of such compounds in the development of advanced materials with specific photophysical properties, which could find applications in electronics and photonics (Wang, Wu, & Han, 2003).
Enantioselective C-H Functionalization
In the realm of organic synthesis, the enantioselective intermolecular sp(3) C-H functionalization using related sulfonamide structures has been demonstrated, highlighting the utility of these compounds in the synthesis of chiral molecules. This method has shown potential in the development of pharmaceuticals and other bioactive compounds with high enantiomeric excess, underscoring the importance of such chemical frameworks in synthetic chemistry (Kubiak et al., 2016).
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-1-(4-fluorophenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-18(2)11-25-16-9-14(7-8-15(16)20-17(18)22)21-26(23,24)10-12-3-5-13(19)6-4-12/h3-9,21H,10-11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRUMTOVBZUZPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F)NC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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